molecular formula C9H7N7O B2894470 4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine CAS No. 890093-97-7

4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B2894470
CAS No.: 890093-97-7
M. Wt: 229.203
InChI Key: OWVLQGAMWSEXEY-UHFFFAOYSA-N
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Description

4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that contains multiple nitrogen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine typically involves the cycloaddition of pyridine N-imine with alkynes, followed by condensation with hydrazine . This method provides a concise route to the desired compound, with the reaction conditions often involving the use of organic solvents and catalysts to facilitate the cycloaddition and condensation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This inhibition can lead to the disruption of cellular processes, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine is unique due to its specific arrangement of nitrogen atoms within the heterocyclic rings, which imparts distinct chemical and biological properties.

Biological Activity

The compound 4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine is a novel hybrid molecule that combines the structural features of pyridine, triazole, and oxadiazole. This unique combination has been shown to impart significant biological activity, particularly in the fields of medicinal chemistry and drug discovery. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole moieties. For instance, derivatives of oxadiazoles have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
5aMCF-710.38Induces apoptosis via p53 activation
6aU-9378.2HDAC inhibition leading to cell cycle arrest

These findings suggest that the incorporation of the oxadiazole and triazole groups enhances the bioactivity of the compound by targeting critical pathways involved in cancer cell proliferation and survival .

The primary mechanism through which This compound exerts its effects is through interaction with specific proteins involved in cell signaling and survival:

  • Heat Shock Protein 90 (HSP90) : The compound has been shown to bind to HSP90, disrupting its function. This interaction leads to the degradation of client proteins that are crucial for cancer cell survival .
  • Histone Deacetylases (HDACs) : Some derivatives exhibit HDAC inhibitory activity, which results in altered gene expression patterns that favor apoptosis in cancer cells .

Case Studies

Several studies have explored the biological activity of similar compounds with promising results:

  • Cytotoxicity Studies : A series of oxadiazole derivatives were tested against leukemia and breast cancer cell lines. The results indicated that compounds with similar structural motifs showed IC50 values lower than traditional chemotherapeutics like doxorubicin .
  • Molecular Docking Studies : Computational analyses have revealed strong binding affinities between the compound and target proteins such as HDAC and HSP90. These studies provide insights into how structural modifications can enhance binding and efficacy .

Properties

IUPAC Name

4-(5-pyridin-3-yltriazol-1-yl)-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N7O/c10-8-9(14-17-13-8)16-7(5-12-15-16)6-2-1-3-11-4-6/h1-5H,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVLQGAMWSEXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=NN2C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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